3-Isopropyl-4-methoxyphenol chemical properties
3-Isopropyl-4-methoxyphenol chemical properties
An In-depth Technical Guide to the Chemical Properties of 3-Isopropyl-4-methoxyphenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of 3-Isopropyl-4-methoxyphenol (CAS No: 10569-41-4), a substituted phenol with significant potential in pharmaceutical and cosmeceutical applications. As an isomer of bioactive compounds and a structural analog of widely used antioxidants, understanding its chemical properties is paramount for its effective utilization. This document delineates its physicochemical characteristics, reactivity, synthesis, and analytical protocols. We synthesize data from established chemical principles and studies on analogous compounds to offer field-proven insights for drug development professionals. The guide emphasizes the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity.
Introduction and Strategic Significance
3-Isopropyl-4-methoxyphenol, also known as 2-isopropyl-4-methoxyphenol, belongs to the class of phenolic compounds, which are of immense interest in drug discovery due to their diverse biological activities. It is a structural isomer of thymol and carvacrol, the primary bioactive constituents of thyme and oregano essential oils, which are renowned for their antimicrobial and antioxidant properties.[1][2] The strategic placement of the hydroxyl, methoxy, and isopropyl groups on the benzene ring dictates its chemical behavior and potential as a therapeutic agent. The phenolic hydroxyl group is a key functional moiety, enabling the molecule to act as a potent free-radical scavenger, a mechanism central to its antioxidant capacity.[3] This guide serves as a foundational resource for researchers aiming to harness the properties of this molecule for formulation, synthesis, and biological screening.
Physicochemical Properties
The physical and chemical properties of a compound are critical determinants of its behavior in both chemical reactions and biological systems. These properties influence formulation strategies, delivery mechanisms, and metabolic fate.
| Property | Value | Source |
| IUPAC Name | 4-methoxy-3-(propan-2-yl)phenol | - |
| Synonyms | 2-Isopropyl-4-methoxyphenol | [4] |
| CAS Number | 10569-41-4, 13522-86-6 | [5] |
| Molecular Formula | C₁₀H₁₄O₂ | [6] |
| Molecular Weight | 166.22 g/mol | - |
| Appearance | White to off-white crystalline powder (Predicted) | [7] |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, methanol, acetone. | [8] |
| Boiling Point | 118-119°C at 4.5 mmHg | [4] |
Chemical Structure and Reactivity
The reactivity of 3-Isopropyl-4-methoxyphenol is governed by the interplay of its three functional substituents on the aromatic ring.
Molecular Structure
The arrangement of the substituents is key to the molecule's function.
Caption: Structure of 3-Isopropyl-4-methoxyphenol.
Reactivity Insights
-
Hydroxyl (-OH) Group: This is a powerful activating, ortho-, para-directing group for electrophilic aromatic substitution due to its ability to donate electron density into the ring via resonance. It is also the site of antioxidant activity, where it can donate a hydrogen atom to neutralize free radicals.[9]
-
Methoxy (-OCH₃) Group: Similar to the hydroxyl group, the methoxy group is also strongly activating and ortho-, para-directing.
-
Isopropyl (-CH(CH₃)₂) Group: This alkyl group is weakly activating and ortho-, para-directing. Its primary influence is steric; its bulk can hinder substitution at the adjacent C2 and C4 positions.
The combined effect of these groups makes the ring highly reactive towards electrophiles. The primary sites for substitution are C5 and C1, which are ortho/para to the activating groups and less sterically hindered.
Caption: Electrophilic substitution reactivity map.
Synthesis Pathways
While specific, high-yield syntheses for 3-Isopropyl-4-methoxyphenol are not extensively documented in public literature, plausible routes can be designed based on standard organic reactions. The alkylation of 4-methoxyphenol is a common strategy.
Proposed Synthesis: Friedel-Crafts Alkylation
A direct approach involves the Friedel-Crafts alkylation of 4-methoxyphenol (mequinol) using an isopropylating agent like isopropyl alcohol or 2-chloropropane in the presence of an acid catalyst.
Causality: 4-methoxyphenol is chosen as the starting material due to its commercial availability and the presence of the required methoxy group. The hydroxyl group strongly directs the incoming isopropyl electrophile to the ortho position (C3). An acid catalyst (e.g., H₂SO₄ or H₃PO₄) is required to generate the isopropyl carbocation electrophile from the alcohol or halide precursor.[4]
Caption: Proposed workflow for laboratory synthesis.
Note: Acid-catalyzed alkylations of phenols can sometimes lead to low yields and side reactions.[4] Alternative multi-step syntheses, potentially involving protection of the hydroxyl group followed by directed ortho-metalation and alkylation, could offer higher specificity and yield. A process involving the synthesis from mequinol using dirhenium decarbonyl and propylene has also been noted in patent literature.[10]
Analytical and Spectroscopic Characterization
Accurate characterization is essential for confirming the identity, purity, and quantity of the synthesized or isolated compound. A combination of chromatographic and spectroscopic techniques is standard practice.
Spectroscopic Data Profile
The following table summarizes the expected spectroscopic signatures for 3-Isopropyl-4-methoxyphenol based on established principles of NMR and IR spectroscopy.[11][12]
| Technique | Expected Signature | Rationale |
| ¹H NMR | ~1.2 ppm (d, 6H): Isopropyl methyls. ~3.3 ppm (sept, 1H): Isopropyl CH. ~3.8 ppm (s, 3H): Methoxy protons. ~5.5 ppm (s, 1H): Phenolic OH. ~6.7-6.9 ppm (m, 3H): Aromatic protons. | Chemical shifts are influenced by shielding/deshielding effects. The isopropyl methyls are equivalent, appearing as a doublet split by the single CH. The methoxy and hydroxyl protons are singlets. Aromatic protons appear in the characteristic downfield region. |
| ¹³C NMR | ~23 ppm: Isopropyl methyl carbons. ~27 ppm: Isopropyl CH carbon. ~56 ppm: Methoxy carbon. ~110-120 ppm: Aromatic CH carbons. ~140-155 ppm: Aromatic carbons bonded to oxygen. | Carbon chemical shifts reflect the local electronic environment. Carbons attached to electronegative oxygen atoms (C-OH, C-OCH₃) are significantly deshielded and appear further downfield. |
| IR (Infrared) | ~3400 cm⁻¹ (broad): O-H stretch (phenolic). ~2960 cm⁻¹ (sharp): C-H stretch (aliphatic). ~1600 cm⁻¹ (sharp): C=C stretch (aromatic). ~1230 cm⁻¹ (strong): C-O stretch (aryl ether). | Specific functional groups absorb infrared radiation at characteristic frequencies, allowing for their identification. The broadness of the O-H peak is due to hydrogen bonding. |
| UV-Vis | λ_max ~279 nm | This is a characteristic absorption wavelength for phenolic compounds, corresponding to π → π* electronic transitions in the aromatic ring.[8] |
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is the gold standard for separating and quantifying phenolic compounds in a mixture.[13][14]
Protocol Trustworthiness: This protocol is designed as a self-validating system. The use of a C18 column is standard for moderately polar analytes. The gradient elution ensures that compounds with different polarities can be resolved effectively. UV detection at 280 nm is a common choice for phenols, providing good sensitivity.[15] A calibration curve with certified standards is mandatory for accurate quantification.
Step-by-Step HPLC Protocol:
-
Standard Preparation: Prepare a stock solution of 3-Isopropyl-4-methoxyphenol standard (e.g., 1 mg/mL) in methanol. Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution.
-
Sample Preparation: Dissolve the sample matrix in methanol. If the sample is complex (e.g., a plant extract or formulation base), perform a solid-phase extraction (SPE) or liquid-liquid extraction to isolate the phenolic fraction and remove interfering substances.[15] Filter the final solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid (adjusts pH to ensure phenol is not ionized).
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector at 280 nm.[16]
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: Linear gradient from 20% to 80% B
-
25-30 min: Hold at 80% B
-
30-35 min: Return to 20% B and equilibrate.
-
-
-
Data Analysis:
-
Identify the peak corresponding to 3-Isopropyl-4-methoxyphenol by comparing its retention time to that of the standard.
-
Generate a calibration curve by plotting the peak area versus the concentration of the standards.
-
Quantify the amount of the compound in the sample by interpolating its peak area on the calibration curve.
-
Applications in Drug Development and Research
The structural features of 3-Isopropyl-4-methoxyphenol suggest several promising applications for drug development professionals.
-
Antioxidant in Formulations: Like its well-known analog, butylated hydroxyanisole (BHA), it can be used as a synthetic antioxidant to prevent the oxidative degradation of active pharmaceutical ingredients (APIs), fats, and oils in cosmetic and pharmaceutical formulations, thereby extending shelf-life and maintaining product integrity.[7]
-
Antimicrobial Agent: The phenolic structure is a common pharmacophore in antimicrobial agents. Its isomers, thymol and carvacrol, are potent bactericides and fungicides.[8] It is therefore a strong candidate for inclusion in topical antiseptic formulations or as a preservative.
-
Anti-inflammatory Agent: Many phenolic compounds exhibit anti-inflammatory properties by modulating signaling pathways involved in inflammation.[17] This molecule could be investigated for use in dermatological preparations for conditions like eczema or psoriasis.
Safety and Handling
Substituted phenols require careful handling. While a specific Safety Data Sheet (SDS) for 3-Isopropyl-4-methoxyphenol is not widely available, data from analogous compounds like 4-isopropylphenol and 4-isopropyl-3-methylphenol should be used to guide handling procedures.
-
Hazards: Expected to be harmful if swallowed, inhaled, or in contact with skin. May cause skin irritation and serious eye damage.[18][19]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., neoprene), safety goggles or a face shield, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[19]
-
Storage: Store in a tightly closed container in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.[20]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow to enter drains or waterways.[21]
References
Click to expand
- Techniques for Analysis of Plant Phenolic Compounds - PMC - NIH. (n.d.).
- Biosynthesis of the phenolic monoterpenes, thymol and carvacrol, by terpene synthases and cytochrome P450s in oregano and thyme. (n.d.).
- Reactivity of Substituted Phenols Toward Alkyl Radicals. (n.d.).
- The biosynthesis of thymol, carvacrol, and thymohydroquinone in Lamiaceae proceeds via cytochrome P450s and a short-chain dehydrogenase - University of Copenhagen Research Portal. (n.d.).
- The biosynthesis of thymol, carvacrol, and thymohydroquinone in Lamiaceae proceeds via cytochrome P450s and a short-chain dehydrogenase | PNAS. (2021).
- Biosynthetic pathway of carvacrol and thymol in Thymus species,... - ResearchGate. (n.d.).
- Biosynthesis of the phenolic monoterpenes, thymol and carvacrol, by terpene synthases and cytochrome P450s in oregano and thyme - Digitale Bibliothek Thüringen. (n.d.).
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- A Generalized Method for Determining Free Soluble Phenolic Acid Composition and Antioxidant Capacity of Cereals and Legumes - JoVE. (2021).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024).
- SAFETY DATA SHEET - Fisher Scientific. (2009).
- SAFETY DATA SHEET - Chem Service. (2016).
- 3-Isopropyl-4-methylphenol | C10H14O | CID 138204 - PubChem - NIH. (n.d.).
- Do You Know 4-ISOPROPYL-3-METHYLPHENOL? - Chemical Supplier Unilong. (2023).
- Products - 2a biotech. (n.d.).
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- Notes: Synthesis of 2-Isopropyl-4-methoxyphenol. (n.d.).
- WO2019209607A1 - Novel process for synthesis of a phenoxy diaminopyrimidine compound - Google Patents. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025).
- Application Notes and Protocols for 3-tert-Butyl-4-methoxyphenol in Cosmetic and Pharmaceutical Formulations - Benchchem. (n.d.).
- Organic Chemistry - Spectroscopy - 3-Methoxyphenol - YouTube. (2017).
- Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 - YouTube. (2019).
- Solving an Unknown Organic Structure using NMR, IR, and MS - YouTube. (2017).
- 2-Isopropyl-4-methoxyphenol | 13522-86-6 - Sigma-Aldrich. (n.d.).
- Ellagic Acid (Gallogen, Lagistase, TBBD, CAS Number: 476-66-4) | Cayman Chemical. (n.d.).
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